beta-D-glucofuranose beta-D-glucofuranose Beta-D-glucofuranose is a D-glucofuranose that has beta- configuration at the anomeric centre.
Brand Name: Vulcanchem
CAS No.: 30412-16-9
VCID: VC16993443
InChI: InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1
SMILES:
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol

beta-D-glucofuranose

CAS No.: 30412-16-9

Cat. No.: VC16993443

Molecular Formula: C6H12O6

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

beta-D-glucofuranose - 30412-16-9

Specification

CAS No. 30412-16-9
Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
IUPAC Name (2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol
Standard InChI InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1
Standard InChI Key AVVWPBAENSWJCB-QZABAPFNSA-N
Isomeric SMILES C([C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O)O
Canonical SMILES C(C(C1C(C(C(O1)O)O)O)O)O

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

Beta-D-glucofuranose belongs to the furanose family of sugars, distinguished by its five-membered ring structure composed of four carbon atoms and one oxygen atom. The IUPAC name for this compound is (2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol . Its stereochemistry is defined by the beta configuration at the anomeric carbon (C1), where the hydroxyl group is oriented trans to the CH2_2OH group at C5 .

The molecule’s 2D structure can be represented via its SMILES notation:
C([C@H]([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O)O\text{C}([\text{C@H}]([\text{C@@H}]1[\text{C@@H}]([\text{C@H}]([\text{C@@H}](\text{O}1)\text{O})\text{O})\text{O})\text{O})\text{O} .
This notation encodes the spatial arrangement of hydroxyl groups, which dictate its reactivity and biological interactions.

Ring Conformation and Tautomerism

In aqueous solutions, glucose exists in equilibrium between its open-chain form and cyclic pyranose (six-membered) or furanose (five-membered) structures. While the pyranose form predominates (>99%), the furanose form, including beta-D-glucofuranose, constitutes a minor fraction (<1%) . The interconversion between these forms is acid-catalyzed and occurs via ring-opening and re-closing mechanisms.

Table 1: Comparative Properties of Glucose Tautomers

PropertyPyranose Form (β-D-glucopyranose)Furanose Form (β-D-glucofuranose)
Ring Size6-membered5-membered
Anomeric Configurationβ (C1-OH cis to C6-CH2_2OH)β (C1-OH trans to C5-CH2_2OH)
Prevalence in Solution>99%<1%
Crystalline StabilityHigh (monohydrate common)Low (requires stabilization)

Data derived from .

Synthesis and Isolation Strategies

Boron-Mediated Cyclization

A patented method for synthesizing peracylated beta-D-glucofuranose derivatives involves boric acid as a templating agent . The process entails:

  • Reacting D-glucose with boric acid in propanoic acid at 70°C to form a boron-glucose intermediate.

  • Propanoylating the intermediate with propanoic anhydride, yielding 1,2,3,5,6-penta-O-propanoyl-β-D-glucofuranose.
    This method achieves >90% anomeric purity and facilitates crystallization, bypassing chromatographic purification .

Crystallization Challenges

Isolating pure beta-D-glucofuranose is complicated by its low natural abundance and equilibrium dynamics. Stabilization strategies include:

  • Peracylation: Blocking hydroxyl groups with propanoyl or acetyl moieties .

  • Boronate Complexation: Utilizing arylboronic acids to lock the furanose conformation .

Physicochemical Properties

Thermodynamic and Spectral Data

  • Molecular Weight: 180.16 g/mol .

  • Hydrogen Bonding: 5 donors and 6 acceptors, contributing to high solubility in polar solvents .

  • XLogP3: -2.6, indicating strong hydrophilicity .

  • Rotatable Bonds: 2 (C1-C2 and C5-C6), enabling conformational flexibility .

Spectroscopic Identification

  • NMR: 13C^{13}\text{C} NMR signals for the anomeric carbon (C1) typically appear at 95–105 ppm, distinct from pyranose forms (100–110 ppm) .

  • IR: Stretching vibrations at 3400 cm1^{-1} (O-H) and 1070 cm1^{-1} (C-O-C furanose ring) .

Biological and Industrial Relevance

Synthetic Applications

  • Chiral Building Blocks: The stereochemical purity of crystalline perpropanoylated derivatives enables asymmetric synthesis .

  • Glycomimetics: Used to design inhibitors for glycosidases and glycosyltransferases .

Recent Advances and Future Directions

Enzymatic Stabilization

Recent studies explore engineered glycosidases to trap furanose forms for analytical or synthetic purposes . For example, mutated enzymes with reduced ring-opening activity could stabilize beta-D-glucofuranose in solution.

Drug Delivery Systems

Peracylated beta-D-glucofuranose derivatives show promise as prodrug carriers due to their slow hydrolysis kinetics in physiological conditions .

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